2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole
Overview
Description
2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound. It is a derivative of imidazo[1,2-a]pyridine, which is known to possess a broad range of biological activity . The compound is part of a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of this compound and similar compounds has been achieved through various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reactions . A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene in yields up to 86% .Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be determined by 1H NMR spectroscopy and single-crystal X-ray analysis . The N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including this compound, have been functionalized through various radical reactions . These reactions have been used for the direct functionalization of this valuable scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various analytical techniques such as elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Mechanism of Action
While the specific mechanism of action for 2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole is not mentioned in the retrieved papers, imidazo[1,2-a]pyrimidines have been receiving significant attention due to their wide range of applications in medicinal chemistry . They have been used in the development of new chemosynthetic strategies and drug development .
Future Directions
The future directions for the study of 2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole and similar compounds could involve further exploration of their synthesis, functionalization, and potential applications in medicinal chemistry . Additionally, more research could be conducted to fully understand their mechanisms of action and to evaluate their safety and efficacy in various applications.
Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-15-11-6-2-3-7-12(11)16(10)13-8-4-5-9-14-13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOAPGWPDDJMDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627954 | |
Record name | 2-Methyl-1-(pyridin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38794-17-1 | |
Record name | 2-Methyl-1-(pyridin-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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